Methyl 6-nitro-1H-indazole-4-carboxylate is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features and potential applications in medicinal chemistry. This compound contains a nitro group at the 6th position and a carboxylate group at the 4th position of the indazole ring, which contributes to its chemical reactivity and biological activity. The compound is often utilized as a precursor for synthesizing more complex indazole derivatives, making it significant in various scientific fields.
Methyl 6-nitro-1H-indazole-4-carboxylate can be synthesized from readily available starting materials, such as indazole derivatives. Its synthesis typically involves nitration and esterification processes, which can be optimized for both laboratory and industrial production.
This compound is classified as an indazole derivative, specifically under the category of nitro-substituted carboxylates. Indazoles are known for their diverse biological activities, including antimicrobial and anticancer properties, making them valuable in pharmaceutical research.
The synthesis of methyl 6-nitro-1H-indazole-4-carboxylate generally involves several key steps:
The nitration reaction is typically conducted under controlled temperatures to achieve selective substitution at the desired position. Industrial methods may employ continuous flow reactors to enhance reaction efficiency and yield.
Methyl 6-nitro-1H-indazole-4-carboxylate has a molecular formula of C9H8N2O3, indicating it consists of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The structure features:
The compound typically exhibits distinct spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can be used for structural confirmation.
Methyl 6-nitro-1H-indazole-4-carboxylate can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, palladium catalysts are preferred for selective reduction processes.
The mechanism of action for methyl 6-nitro-1H-indazole-4-carboxylate largely depends on its application in medicinal chemistry. The nitro group may participate in redox reactions, while the carboxylate moiety can interact with various biological targets:
Methyl 6-nitro-1H-indazole-4-carboxylate is typically a solid at room temperature with a specific melting point that can be determined through differential scanning calorimetry (DSC).
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its solubility in organic solvents like methanol and dichloromethane facilitates its use in various chemical reactions.
Relevant data includes:
Methyl 6-nitro-1H-indazole-4-carboxylate has several applications in scientific research:
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities and presence in clinically significant therapeutics. The indazole nucleus—a bicyclic structure featuring a benzene ring fused to a pyrazole ring—exists predominantly in the thermodynamically stable 1H-tautomeric form, which governs its molecular interactions and derivatization potential [2] [3]. Historically, indazole-containing compounds were identified as minor constituents in natural products like nigellicine, but their synthetic versatility propelled extensive pharmaceutical exploration [3] [9].
The integration of indazole motifs into drug design accelerated with the approval of pioneering anti-inflammatory agents such as benzydamine and bendazac in the late 20th century. These drugs demonstrated the scaffold's capacity for target modulation, particularly in inflammation pathways [7]. Contemporary oncology drugs like niraparib (a PARP inhibitor for ovarian cancer) and pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) exemplify indazole's clinical impact. Niraparib specifically leverages the indazole core for DNA repair enzyme inhibition, while pazopanib optimizes kinase binding through strategic substituent positioning on the indazole ring [2] [7]. These cases underscore the scaffold's adaptability in diverse therapeutic mechanisms.
Table 1: Clinically Approved Drugs Featuring Indazole Scaffolds
Drug Name | Therapeutic Category | Key Indication(s) | Structural Features |
---|---|---|---|
Niraparib | Antineoplastic | Ovarian cancer | 1H-Indazole with piperidine substituent |
Pazopanib | Tyrosine Kinase Inhibitor | Renal cell carcinoma | 1H-Indazole with sulfonamide linkage |
Benzydamine | Anti-inflammatory | Musculoskeletal pain | 1H-Indazole with dimethylaminoethyl chain |
Bendazac | Anti-inflammatory | Cataract prevention | 1H-Indazole with alkylcarboxylic acid |
The strategic incorporation of nitro (–NO₂) and carboxylate ester (–COOCH₃) groups profoundly influences the physicochemical and biological properties of indazole derivatives. In Methyl 6-nitro-1H-indazole-4-carboxylate (CAS: 885518-55-8; C₉H₇N₃O₄; MW: 221.17 g/mol), these substituents create a distinct electronic and steric profile critical for bioactivity [5] [6] [10].
The nitro group at C6 acts as a potent electron-withdrawing moiety, significantly reducing electron density at adjacent positions. This polarization:
Concurrently, the ester moiety at C4 serves multiple design functions:
Table 2: Physicochemical Properties of Methyl 6-nitro-1H-indazole-4-carboxylate
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₉H₇N₃O₄ | Empirical formula |
Molecular Weight | 221.17 g/mol | Calculated |
CAS Registry Number | 885518-55-8 | Chemical identifier |
Density | 1.5±0.1 g/cm³ | Predicted |
Boiling Point | 443.2±25.0°C | Predicted at 760 mmHg |
Solubility in Water | 0.24 g/L (25°C) | Calculated |
LogP | 1.93 | Partition coefficient |
Hydrogen Bond Acceptors | 5 | Molecular descriptor |
The biological activity of indazole derivatives exhibits marked sensitivity to substituent positioning due to electronic redistribution and steric constraints. Methyl 6-nitro-1H-indazole-4-carboxylate exemplifies this principle through its C4-carboxylate and C6-nitro configuration. Key positional considerations include:
C3-carboxylates increase steric hindrance near the pyrazole N–H, impeding hydrogen bond donation [9]
Nitro Group Orientation:
C4-nitro placement creates steric clashes with the C3-position, limiting derivatization options [3]
Tautomeric Considerations:
Table 3: Comparative Effects of Substituent Positions in Indazole Derivatives
Isomer Structure | Electronic Effects | Steric Constraints | Biological Implications |
---|---|---|---|
6-Nitro-4-carboxylate | Strong –M effect across ring system | Minimal hindrance at C3/C7 | Optimal for kinase binding pockets |
5-Nitro-4-carboxylate | Localized –M effect at C5 | C5/C6 crowding | Reduced DNA intercalation potential |
7-Nitro-4-carboxylate | Weak resonance with carboxylate | Unhindered C3 position | Enhanced solubility but lower potency |
4-Nitro-5-carboxylate | Mutual deactivation of substituents | Severe C3/C4 steric clash | Limited therapeutic utility |
The strategic placement of substituents in Methyl 6-nitro-1H-indazole-4-carboxylate creates a synergistic electronic profile where the nitro group enhances the electrophilicity of adjacent positions while the ester provides directional hydrogen-bonding capacity. This configuration is frequently exploited in kinase inhibitor design, where the C4-COOCH₃ occupies hydrophobic back pockets and the C6-NO₂ stabilizes protein interactions through dipole formation [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1